molecular formula C6H16Cl2N2O B2869833 Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 1909287-86-0

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B2869833
CAS No.: 1909287-86-0
M. Wt: 203.11
InChI Key: WEBVIQPIXQXDPX-KXSOTYCDSA-N
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Description

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a methylamino group and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Substituents: The methylamino group and hydroxyl group are introduced through selective functionalization reactions. This can involve the use of reagents like methylamine and hydroxylating agents under controlled conditions to ensure the correct stereochemistry.

    Purification and Crystallization: The final product is purified through techniques such as recrystallization and chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines, alcohols

    Substitution Products: Varied depending on the nucleophile used

Scientific Research Applications

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methylisoxazole: Another nitrogen-containing heterocycle with similar reactivity.

    3(5)-aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds and chiral catalysts.

Properties

IUPAC Name

(3R,5S)-5-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-7-3-5-2-6(9)4-8-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVIQPIXQXDPX-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@H](CN1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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